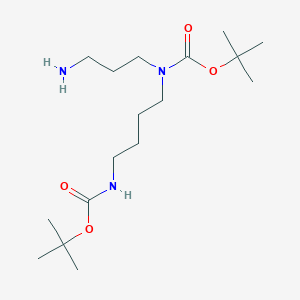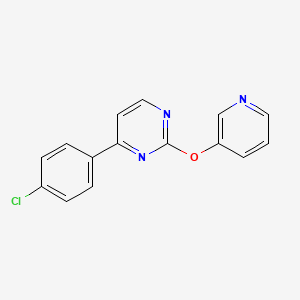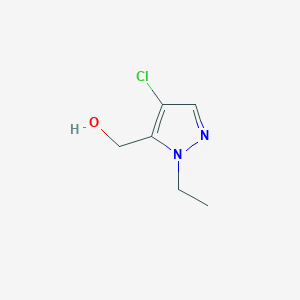
N1,N5-Bis-Boc-spermidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N5-Bis-Boc-spermidine is a chemical compound with the empirical formula C17H35N3O4 and a molecular weight of 345.48 g/mol . It is also known by other names such as 1,6-Bis-Boc-1,6,10-triazadecane and N1,N5-Di-Boc-1,8-diamino-5-azaoctane . This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups and one free amino group . The Boc groups can be deprotected under mild acidic conditions to form free amines .
Métodos De Preparación
N1,N5-Bis-Boc-spermidine is typically synthesized through a multi-step process involving the protection of spermidine with Boc groups. The synthetic route generally involves the reaction of spermidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
N1,N5-Bis-Boc-spermidine undergoes various chemical reactions, primarily involving the deprotection of Boc groups and subsequent reactions of the free amines. Common reactions include:
Deprotection: The Boc groups can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The free amines can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Cross-linking: The compound can act as a cross-linking reagent due to its multiple reactive amine groups.
Aplicaciones Científicas De Investigación
N1,N5-Bis-Boc-spermidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a cross-linking reagent.
Biology: The compound is utilized in the study of polyamine metabolism and its role in cellular functions.
Industry: It is employed in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of N1,N5-Bis-Boc-spermidine involves its ability to interact with various molecular targets through its amine groups. Upon deprotection, the free amines can form covalent bonds with carboxylic acids, NHS esters, and carbonyl compounds . This reactivity allows it to modulate cellular activities, including DNA stability and apoptosis, by interacting with specific molecular pathways .
Comparación Con Compuestos Similares
N1,N5-Bis-Boc-spermidine is similar to other Boc-protected polyamines such as N1,N4-Bis-Boc-spermidine and N1,N12-Di-Boc-spermine . it is unique in its specific structure and the position of the Boc groups, which influence its reactivity and applications. Similar compounds include:
N1,N4-Bis-Boc-spermidine: Another Boc-protected spermidine derivative with different Boc group positions.
N1,N12-Di-Boc-spermine: A Boc-protected spermine derivative used in similar applications.
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-7-8-12-20(13-9-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIUPQUTLBAVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(CCCN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate](/img/structure/B2674438.png)


![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)
![1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2674446.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)




![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)
![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)
![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)
